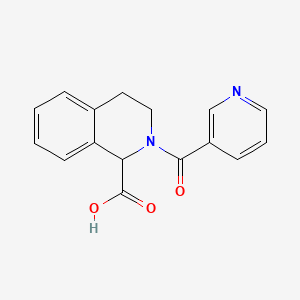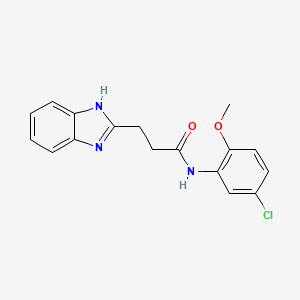
3-(Oxepan-4-ylamino)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxepan-4-ylamino)piperidin-2-one, also known as OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. OPA is a cyclic amine that contains both piperidine and oxepane rings, making it a unique structural scaffold for the development of novel molecules with diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(Oxepan-4-ylamino)piperidin-2-one is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in various cellular processes, including cell growth, survival, and differentiation. 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, 3-(Oxepan-4-ylamino)piperidin-2-one can modulate the expression of various genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(Oxepan-4-ylamino)piperidin-2-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of oxidative stress and inflammation in the brain. Additionally, 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Oxepan-4-ylamino)piperidin-2-one is its unique structural scaffold, which allows for the development of novel molecules with diverse biological activities. Additionally, 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to exhibit potent anticancer and neuroprotective activity, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, 3-(Oxepan-4-ylamino)piperidin-2-one also has some limitations, including its relatively complex synthesis method and limited availability in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3-(Oxepan-4-ylamino)piperidin-2-one, including the development of new derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its potential applications in other fields, such as materials science. Additionally, further studies are needed to determine the safety and efficacy of 3-(Oxepan-4-ylamino)piperidin-2-one in preclinical and clinical settings, as well as to identify potential drug-drug interactions and side effects.
Synthesemethoden
3-(Oxepan-4-ylamino)piperidin-2-one can be synthesized through a multistep process that involves the reaction of piperidine with 4-bromobutyric acid to form the corresponding amide, which is then cyclized using a Grignard reagent to yield the oxepane ring. The resulting compound is then treated with chloroformate to form the final product, 3-(Oxepan-4-ylamino)piperidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-(Oxepan-4-ylamino)piperidin-2-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-(oxepan-4-ylamino)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11-10(4-1-6-12-11)13-9-3-2-7-15-8-5-9/h9-10,13H,1-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUQHFHKRSCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxepan-4-ylamino)piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)



![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)
![4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid](/img/structure/B7588942.png)